

Spectroscopic Characterization of 2-Benzyloctahdropyrrolo[3,4-c]pyrrole: A Technical Guide

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Compound of Interest

Compound Name: 2-Benzyloctahdropyrrolo[3,4-c]pyrrole

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This technical guide provides a comprehensive overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for the compound **2-Benzyloctahdropyrrolo[3,4-c]pyrrole**. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on the analysis of its structural components: the saturated octahdropyrrolo[3,4-c]pyrrole core and the N-benzyl group. Detailed, standardized experimental protocols for obtaining this data are also provided to facilitate laboratory investigation.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from NMR, IR, and MS analyses of **2-Benzyloctahdropyrrolo[3,4-c]pyrrole**. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
Aromatic (C_6H_5)	7.2 - 7.4	Multiplet	-	Protons on the phenyl ring.
Benzylic (CH_2)	~3.5 - 3.7	Singlet or Doublet	-	Protons of the methylene bridge connecting the phenyl group to the nitrogen. May show coupling to adjacent protons on the pyrrolidine ring depending on the conformation.
Pyrrolidine Ring (CH)	2.5 - 3.2	Multiplet	-	Methine protons at the bridgehead of the bicyclic system.
Pyrrolidine Ring (CH_2)	2.2 - 3.0	Multiplet	-	Methylene protons of the octahydropyrrolo[3,4-c]pyrrole core.
Pyrrolidine Ring (NH)	1.5 - 3.0	Broad Singlet	-	Proton on the secondary amine. The chemical shift and appearance can vary significantly with

solvent and
concentration.

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Aromatic (C, quat.)	138 - 140	Quaternary carbon of the phenyl ring attached to the benzylic CH_2 .
Aromatic (CH)	127 - 129	Aromatic carbons of the phenyl ring.
Benzylic (CH_2)	55 - 65	Carbon of the methylene bridge.
Pyrrolidine Ring (CH)	50 - 65	Methine carbons at the bridgehead.
Pyrrolidine Ring (CH_2)	45 - 60	Methylene carbons of the octahydropyrrolo[3,4-c]pyrrole core.

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Notes
C-H (Aromatic)	3000 - 3100	Medium to Weak	Stretching vibrations of C-H bonds on the phenyl ring.
C-H (Aliphatic)	2850 - 2960	Strong	Stretching vibrations of C-H bonds in the octahydropyrrolo[3,4-c]pyrrole core and benzylic methylene group.
C=C (Aromatic)	1450 - 1600	Medium to Weak	Ring stretching vibrations of the phenyl group.
C-N	1000 - 1250	Medium	Stretching vibrations of the carbon-nitrogen bonds in the saturated heterocyclic system and the benzylic amine. [1]
N-H	3300 - 3500	Weak to Medium	Stretching vibration of the secondary amine. This band may be broad.

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment	Notes
202	$[M]^+$	Molecular ion peak.
91	$[C_7H_7]^+$	Tropylium ion, a very common and stable fragment from benzyl groups. [2]
111	$[C_7H_{13}N]^+$	Fragment resulting from the loss of the benzyl group.
Various	-	Other fragments resulting from the cleavage of the octahydropyrrolo[3,4-c]pyrrole ring system. The fragmentation of aliphatic amines is often dominated by alpha-cleavage. [3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the 1H and ^{13}C chemical environments and connectivity of **2-Benzyloctahydropyrrolo[3,4-c]pyrrole**.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent is critical and can influence the chemical shifts, particularly of the N-H proton.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- **1H NMR Acquisition:**

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-150 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Benzyloctahydropyrrolo[3,4-c]pyrrole**.

Methodology:

- Sample Preparation: As **2-Benzyloctahydropyrrolo[3,4-c]pyrrole** is expected to be a liquid or a low-melting solid, the neat compound can be analyzed directly. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.[4][5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.[4][6][7]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:

- Record a background spectrum of the clean, empty salt plates or ATR crystal.
- Place the prepared sample in the spectrometer's sample compartment.
- Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).[\[6\]](#)
- Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

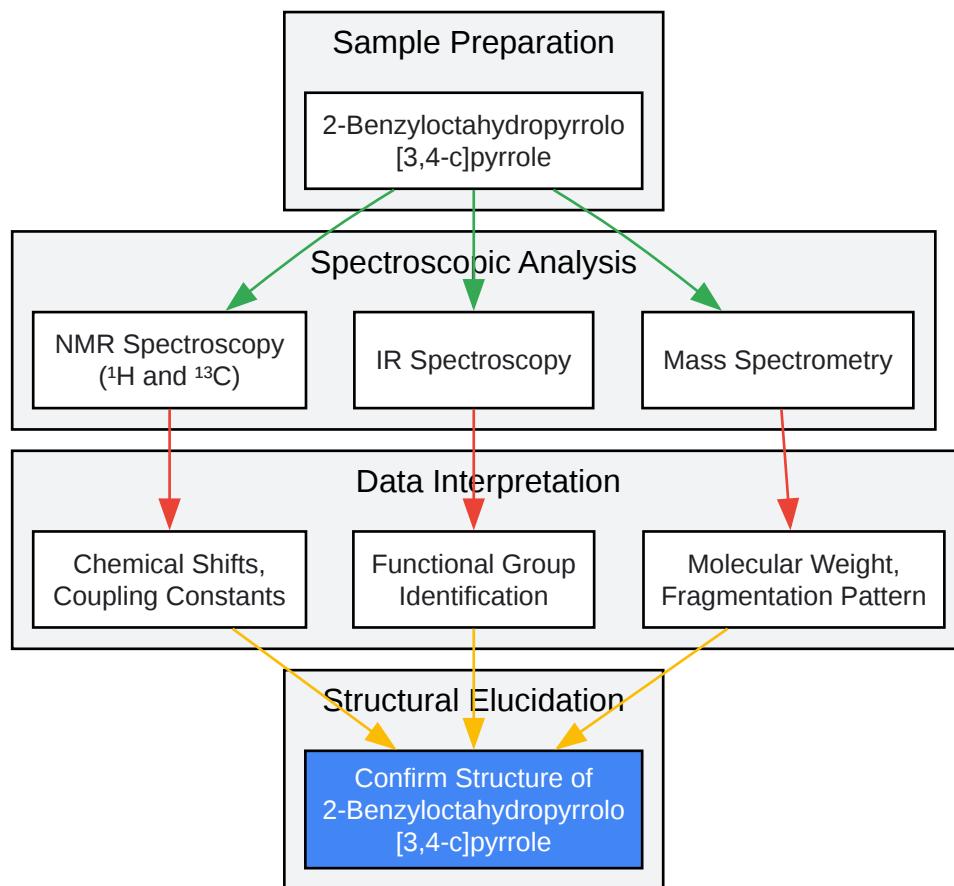
Objective: To determine the molecular weight and fragmentation pattern of **2-Benzyloctahdropyrrolo[3,4-c]pyrrole**.

Methodology:

- Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for volatile compounds and typically induces significant fragmentation, which is useful for structural elucidation.[\[8\]](#)[\[9\]](#)[\[10\]](#) For less volatile samples or to observe the molecular ion more clearly, a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferred.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information, such as the presence of the benzyl group and the structure of the heterocyclic core.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Benzyloctahydropyrrolo[3,4-c]pyrrole**.



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Caption: Experimental workflow for spectroscopic analysis.

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